molecular formula C28H25NO6S B11143148 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

Cat. No.: B11143148
M. Wt: 503.6 g/mol
InChI Key: KFAVFFAOPVFRPH-AREMUKBSSA-N
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Description

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromene core, a sulfonamide group, and a phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE typically involves multiple steps:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the chromene derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylacetate Moiety: This is usually done through esterification reactions, where the chromene-sulfonamide intermediate is reacted with phenylacetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The sulfonamide and phenylacetate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve nucleophiles like amines or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where chromene derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The chromene core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to certain proteins, while the phenylacetate moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-OXO-7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ETHOXYBENZOATE
  • 2-(6-OXO-7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL)OXYPROPANOIC ACID
  • (4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY)-ACETIC ACID

Uniqueness

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE is unique due to its combination of a chromene core with both sulfonamide and phenylacetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H25NO6S

Molecular Weight

503.6 g/mol

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C28H25NO6S/c1-18-11-14-21(15-12-18)36(32,33)29-26(19-7-3-2-4-8-19)28(31)34-20-13-16-23-22-9-5-6-10-24(22)27(30)35-25(23)17-20/h2-4,7-8,11-17,26,29H,5-6,9-10H2,1H3/t26-/m1/s1

InChI Key

KFAVFFAOPVFRPH-AREMUKBSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

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